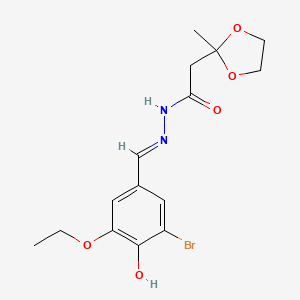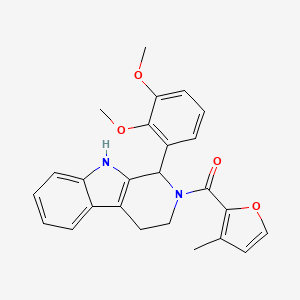![molecular formula C22H22N2O3 B6134758 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6134758.png)
1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid, also known as compound 1, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
作用机制
The mechanism of action of 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 involves its ability to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and prostaglandins. Specifically, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of prostaglandins and leukotrienes, respectively.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. This 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the major advantages of using 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 has been extensively studied in vitro and in vivo, which provides a solid foundation for further research. However, one of the limitations of using 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 in lab experiments is its potential toxicity, which must be carefully monitored.
未来方向
There are several potential future directions for the study of 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies could be conducted to explore the potential therapeutic applications of 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 in the treatment of various diseases, including cancer, neurodegenerative disorders, and chronic pain. Finally, the development of novel analogs of 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 with improved pharmacological properties could also be an area of future research.
Conclusion:
In conclusion, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid, or 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1, is a synthetic molecule that has shown great potential for therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects, as well as its neuroprotective properties, make it an attractive target for further research. While there are some limitations to its use in lab experiments, the potential benefits of studying 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 make it a promising area of research for the future.
合成方法
The synthesis of 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 involves a multi-step process that starts with the reaction of 2-bromo-1-phenyl-1H-indole with acetic anhydride to form 2-acetyl-1-phenyl-1H-indole. This intermediate is then reacted with piperidine-3-carboxylic acid to form the final product, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid.
科学研究应用
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-[(2-phenyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid 1 has been shown to have analgesic effects by inhibiting the production of prostaglandins, which are involved in the perception of pain.
属性
IUPAC Name |
1-[2-(2-phenylindol-1-yl)acetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(23-12-6-10-18(14-23)22(26)27)15-24-19-11-5-4-9-17(19)13-20(24)16-7-2-1-3-8-16/h1-5,7-9,11,13,18H,6,10,12,14-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJAOQJXCGQGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-phenyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6134676.png)
![N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6134679.png)


![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6134702.png)

![1-(1-{1-[3-(3-fluorophenyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6134719.png)
![2-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B6134723.png)
![7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134732.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6134739.png)
![2-{4-[4-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6134745.png)
![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6134753.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6134761.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6134764.png)